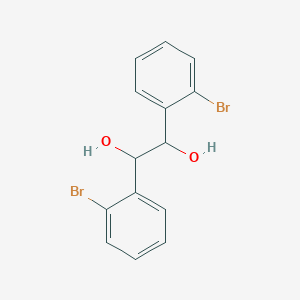![molecular formula C12H16O4S B14278296 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane CAS No. 132353-05-0](/img/structure/B14278296.png)
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane is an organic compound that features a benzenesulfonyl group attached to an ethyl chain, which is further connected to a 1,4-dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane typically involves the reaction of benzenesulfonyl chloride with an appropriate ethyl dioxane derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for mixing and temperature control can further enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler ethyl dioxane derivatives.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler ethyl dioxane compounds.
Wissenschaftliche Forschungsanwendungen
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: A precursor used in the synthesis of 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane.
1,4-Dioxane: A structural component of the compound, known for its solvent properties.
Ethyl benzenesulfonate: A related compound with similar functional groups but different structural arrangement.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group and a 1,4-dioxane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
132353-05-0 |
|---|---|
Molekularformel |
C12H16O4S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
2-[2-(benzenesulfonyl)ethyl]-1,4-dioxane |
InChI |
InChI=1S/C12H16O4S/c13-17(14,12-4-2-1-3-5-12)9-6-11-10-15-7-8-16-11/h1-5,11H,6-10H2 |
InChI-Schlüssel |
FAPNXAXLYRYPEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CO1)CCS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


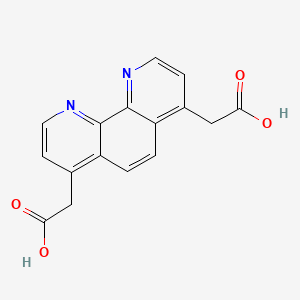

![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
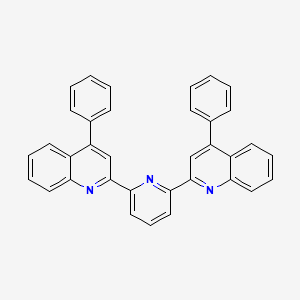
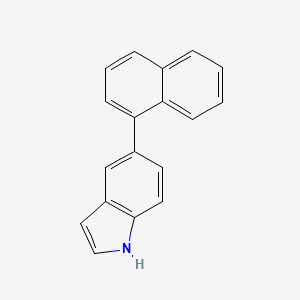

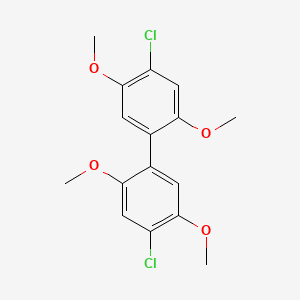
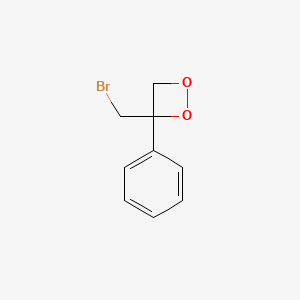
dimethyl-](/img/structure/B14278263.png)

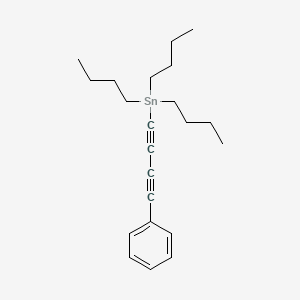
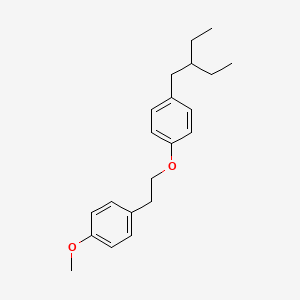
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
